[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13453080
Molecular Formula: C21H31N3O3
Molecular Weight: 373.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H31N3O3 |
|---|---|
| Molecular Weight | 373.5 g/mol |
| IUPAC Name | benzyl N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]-N-cyclopropylcarbamate |
| Standard InChI | InChI=1S/C21H31N3O3/c1-15(2)19(22)20(25)23-12-6-9-18(13-23)24(17-10-11-17)21(26)27-14-16-7-4-3-5-8-16/h3-5,7-8,15,17-19H,6,9-14,22H2,1-2H3/t18?,19-/m0/s1 |
| Standard InChI Key | PUWWVXBVAGEQJB-GGYWPGCISA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N1CCCC(C1)N(C2CC2)C(=O)OCC3=CC=CC=C3)N |
| SMILES | CC(C)C(C(=O)N1CCCC(C1)N(C2CC2)C(=O)OCC3=CC=CC=C3)N |
| Canonical SMILES | CC(C)C(C(=O)N1CCCC(C1)N(C2CC2)C(=O)OCC3=CC=CC=C3)N |
Introduction
[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester is a complex organic compound that belongs to the class of carbamic acid esters. It is characterized by its unique structural features, including a piperidine ring, a chiral amino acid moiety, and a cyclopropyl group attached to a carbamic acid benzyl ester. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways.
Synthesis
The synthesis of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester typically involves several steps:
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Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
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Introduction of the 2-Amino-3-methyl-butyryl Moiety: This step involves the coupling of the piperidine ring with (S)-2-amino-3-methyl-butyric acid or its derivatives using coupling reagents such as carbodiimides.
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Formation of the Carbamic Acid Ester: The final step involves the reaction of the piperidine derivative with cyclopropyl isocyanate and subsequent esterification with benzyl alcohol.
Research Findings and Future Directions
Research on carbamic acid esters, including those with piperidine and cyclopropyl moieties, suggests their potential in medicinal chemistry. Future studies should focus on elucidating the specific biological activities of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester and exploring its therapeutic potential. This could involve in vitro and in vivo experiments to assess its efficacy and safety.
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